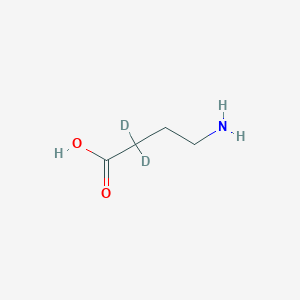

4-Aminobutyric acid-2,2-d2

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,2-dideuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCSSZJGUNDROE-CBTSVUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727509 | |

| Record name | 4-Amino(2,2-~2~H_2_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67910-98-9 | |

| Record name | 4-Amino(2,2-~2~H_2_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67910-98-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Properties and Applications of Deuterated GABA

Introduction: The Subtle Power of a Neutron

In the landscape of neuropharmacology and drug development, the pursuit of molecules with enhanced therapeutic profiles is a constant endeavor. A key strategy that has gained significant traction is the selective replacement of hydrogen atoms with their heavier, non-radioactive isotope, deuterium. This seemingly minor modification, the addition of a single neutron, can have profound effects on a molecule's metabolic fate, a phenomenon rooted in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-mediated reactions.[1] This can result in improved metabolic stability, increased half-life, and potentially a more favorable safety profile.[2]

Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, is a cornerstone of neuroscience research and a target for numerous therapeutic agents.[3][4] The strategic deuteration of GABA and its analogs presents a compelling avenue for researchers and drug developers to fine-tune the pharmacokinetic and pharmacodynamic properties of these crucial molecules. This guide provides an in-depth technical exploration of the core properties of deuterated GABA, offering insights into its synthesis, analysis, and applications for researchers, scientists, and drug development professionals.

I. The Scientific Rationale for Deuterating GABA: The Kinetic Isotope Effect in Action

The principal advantage of deuterating GABA lies in the significant alteration of its metabolic breakdown. GABA is primarily catabolized via the GABA shunt pathway, a metabolic loop that conserves the GABA supply.[5] A critical and rate-determining step in this pathway is the transamination of GABA to succinic semialdehyde, a reaction catalyzed by the enzyme GABA transaminase (GABA-T).[6] This enzymatic reaction involves the cleavage of a C-H bond at the gamma-carbon of GABA.

By substituting the hydrogen atoms at this position with deuterium, the rate of this reaction is substantially reduced. Experimental evidence has demonstrated that the Vmax of GABA-T is reduced by a factor of 6 to 7 when a deuterated GABA substrate is used.[6] This pronounced kinetic isotope effect is the foundational principle for the enhanced metabolic stability of deuterated GABA.

Figure 1: The Kinetic Isotope Effect on GABA Metabolism. Deuteration at the gamma-carbon of GABA significantly slows its conversion to succinic semialdehyde by GABA-T, the rate-limiting step in its catabolism.

II. Core Properties of Deuterated GABA

A. Physicochemical Properties

While the primary motivation for deuteration is to alter metabolic stability, it is crucial to understand its potential impact on the fundamental physicochemical properties of the molecule. Generally, the substitution of hydrogen with deuterium results in subtle changes to these properties.

| Property | Non-Deuterated GABA | Deuterated GABA | Rationale for Change |

| Molecular Weight | 103.12 g/mol [7] | Increases with each D substitution (e.g., D6-GABA: ~109.16 g/mol [8]) | Mass of deuterium is approximately twice that of protium. |

| Acidity (pKa of -COOH) | ~4.23 | Slightly decreased (more acidic) | The C-D bond is slightly shorter and less polarizable, leading to a small inductive effect that can influence the acidity of the nearby carboxylic acid group. Deuteration has been shown to decrease the pKa of carboxylic acids.[9] |

| Basicity (pKa of -NH2) | ~10.43 | Slightly increased (more basic) | Deuteration, particularly at the beta position to the amine, can increase basicity due to hyperconjugation and inductive effects that lower the zero-point energy of the C-H/C-D bond adjacent to the nitrogen.[10][11][12] |

| Solubility & LogP | Highly hydrophilic[13] | Expected to be very similar to non-deuterated GABA | The minor changes in bond polarity and intermolecular forces are generally not significant enough to cause a drastic change in solubility or lipophilicity for a small molecule like GABA.[10] |

B. Metabolic Stability and Pharmacokinetics

The enhanced metabolic stability of deuterated GABA directly translates to altered pharmacokinetic parameters. By slowing the rate of catabolism, deuterated GABA can exhibit a longer half-life and increased systemic exposure (AUC).

A pertinent example, although a GABA analog, is JZP-386, a deuterated version of sodium oxybate (the sodium salt of gamma-hydroxybutyric acid, a GABA metabolite). Phase 1 clinical trial results for JZP-386 demonstrated favorable deuterium-related effects, including higher serum concentrations at clinically relevant time points compared to its non-deuterated counterpart, Xyrem® (sodium oxybate).[14][15] While further formulation work was deemed necessary, these findings underscore the potential of deuteration to improve the pharmacokinetic profile of GABAergic compounds.[14][15]

C. Pharmacodynamics: An Area for Further Investigation

A critical question for drug development professionals is whether deuteration affects the interaction of GABA with its target receptors and transporters. The prevailing view is that the isosteric and isoelectronic nature of the C-D bond versus the C-H bond results in minimal changes to the pharmacodynamic properties of a molecule.[1]

-

Receptor Binding and Efficacy (GABA-A and GABA-B Receptors): It is hypothesized that deuterated GABA will have a binding affinity and efficacy at GABA-A and GABA-B receptors that are very similar to non-deuterated GABA. The overall shape and electronic distribution of the molecule, which are the primary determinants of receptor binding, are not significantly altered by deuteration.[10] However, direct comparative binding studies with deuterated GABA are not extensively reported in the literature and represent an area for further experimental validation.

-

Transporter Affinity (GATs): Similarly, the affinity of deuterated GABA for the GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1) is expected to be largely unchanged.[16][17] These transporters recognize the overall structure of GABA for uptake, a feature that remains conserved upon deuteration.

III. Applications of Deuterated GABA in Research and Development

A. Metabolic Tracer Studies

Deuterated GABA, particularly fully deuterated D6-GABA, is an invaluable tool for studying the uptake, translocation, and metabolism of exogenous GABA without the confounding presence of the endogenous pool.[18] The mass difference between deuterated and non-deuterated GABA allows for their clear separation and quantification using mass spectrometry-based techniques like GC-MS and LC-MS/MS.[19] This has been effectively demonstrated in plant biology to trace the metabolic fate of exogenously applied GABA.[18]

B. Therapeutic Potential

The enhanced metabolic stability of deuterated GABA and its analogs opens up new therapeutic possibilities. A longer half-life could lead to:

-

Reduced Dosing Frequency: Improving patient compliance and convenience.

-

Lower Overall Dose: Potentially reducing dose-dependent side effects.

-

More Stable Plasma Concentrations: Minimizing peaks and troughs in drug levels, which can improve both efficacy and tolerability.

Deuterated GABAergic compounds are being explored for a range of neurological and psychiatric disorders, including neuropathic pain and anxiety disorders.[20]

IV. Experimental Protocols

A. Synthesis of 4,4-dideutero-γ-aminobutyric acid (4,4-d2-GABA)

This protocol is a conceptual outline based on established chemical principles for the synthesis of deuterated amino acids.

Figure 2: Conceptual synthesis workflow for 4,4-d2-GABA.

Step 1: Synthesis of Ethyl 4-phthalimidobutanoate

-

React potassium phthalimide with ethyl 4-bromobutanoate in a suitable solvent like DMF.

-

Heat the reaction mixture to drive the alkylation to completion.

-

Purify the product by extraction and crystallization.

Step 2: Synthesis of 4-Phthalimidobutanoic acid

-

Hydrolyze the ester group of ethyl 4-phthalimidobutanoate using a base such as sodium hydroxide, followed by acidification.

-

Isolate the resulting carboxylic acid.

Step 3: Synthesis of Methyl 4-phthalimidobutanoate

-

Protect the carboxylic acid as a methyl ester using methanol and a catalyst like sulfuric acid (Fischer esterification) to prevent its reduction in the next step.

Step 4: Reduction to the Deuterated Alcohol

-

In an anhydrous ethereal solvent (e.g., THF), reduce the methyl ester of methyl 4-phthalimidobutanoate with a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD4). This will introduce two deuterium atoms at the 4-position.

-

Carefully quench the reaction and purify the resulting alcohol.

Step 5: Oxidation to the Deuterated Carboxylic Acid

-

Oxidize the deuterated alcohol back to a carboxylic acid using a suitable oxidizing agent, such as Jones reagent or PCC followed by further oxidation.

Step 6: Deprotection to Yield 4,4-d2-GABA

-

Remove the phthalimide protecting group using hydrazine hydrate in ethanol to yield the final product, 4,4-d2-GABA.

-

Purify the final product using crystallization or chromatography.

B. Analysis of Deuterated GABA by GC-MS

This protocol outlines the general steps for the analysis of deuterated GABA in a biological matrix.

Step 1: Sample Preparation and Extraction

-

Homogenize the tissue or fluid sample in a suitable extraction solvent, often a methanol/water mixture.

-

Add a known amount of a stable isotope-labeled internal standard (e.g., 13C, 15N-labeled GABA) to correct for extraction losses and matrix effects.

-

Centrifuge the sample to pellet proteins and other macromolecules.

-

Collect the supernatant containing GABA and its deuterated analog.

Step 2: Derivatization

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Derivatize the sample to make GABA more volatile and amenable to GC analysis. A common derivatization agent is methyl chloroformate (MCF).[18] This reacts with the amine and carboxylic acid groups.

Step 3: GC-MS Analysis

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography: Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) to separate the derivatized GABA from other components in the sample. The deuterated analog may have a slightly shorter retention time than the non-deuterated version.[19]

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify the fragmentation patterns or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

The mass spectrum of the derivatized deuterated GABA will show a characteristic mass shift compared to the non-deuterated GABA, corresponding to the number of deuterium atoms incorporated.[18] For example, the parent ion of D6-GABA derivatized with MCF is 6 mass units higher than that of derivatized non-deuterated GABA.[18]

-

Step 4: Quantification

-

Construct a calibration curve using known concentrations of deuterated and non-deuterated GABA standards.

-

Quantify the amount of deuterated GABA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

V. Challenges and Considerations in Experimental Design

-

Back-Exchange: When working with deuterated compounds in protic solvents (like water in biological systems), there is a potential for the deuterium to exchange back to hydrogen. This is particularly a concern for deuterium atoms attached to heteroatoms (O-D, N-D). Deuterium on carbon atoms is generally stable, but care must be taken during sample workup, especially at non-neutral pH and elevated temperatures, to minimize back-exchange.[21][22][23]

-

Isotopic Purity: The isotopic purity of the deuterated GABA used is critical for accurate quantification and interpretation of results. It is essential to characterize the starting material thoroughly using techniques like NMR and mass spectrometry.[24]

-

Metabolic Switching: While deuteration can block metabolism at a specific site, the metabolic burden may shift to other positions on the molecule. This phenomenon, known as metabolic switching, should be investigated during drug development to ensure that no new, potentially toxic metabolites are formed.[2]

-

Regulatory Considerations: Deuterated drugs are considered new chemical entities (NCEs) by regulatory bodies like the FDA.[25] While this offers the advantage of new patent protection, it also means that a comprehensive preclinical and clinical data package is required for approval, although data from the non-deuterated analog can sometimes be leveraged to streamline development.[25]

VI. Conclusion

Deuterated GABA represents a powerful tool for researchers and drug developers. Its utility as a metabolic tracer is well-established, enabling precise studies of GABAergic system dynamics. The application of the kinetic isotope effect to slow its metabolism offers a promising strategy to develop novel therapeutics with improved pharmacokinetic profiles. A thorough understanding of its synthesis, analytical characterization, and the subtle yet significant impact of deuteration on its properties is paramount for harnessing its full potential. As our ability to precisely manipulate molecular structures continues to advance, deuterated GABA and its analogs will undoubtedly play an increasingly important role in the future of neuroscience and medicine.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gamma-Aminobutyric Acid (GABA): Physicochemical Properties and Its Significance in Medicine [zenodo.org]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Deuterium isotope effect in gamma-aminobutyric acid transamination: determination of rate-limiting step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gamma-Aminobutyric Acid | C4H9NO2 | CID 119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Aminobutyric acid-2,2,3,3,4,4-d6 D 97atom 70607-85-1 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereochemistry of beta-deuterium isotope effects on amine basicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sodium oxybate - Wikipedia [en.wikipedia.org]

- 14. sleepreviewmag.com [sleepreviewmag.com]

- 15. | BioWorld [bioworld.com]

- 16. GABA transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. GAT-1, a high-affinity GABA plasma membrane transporter, is localized to neurons and astroglia in the cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The use of deuterium-labeled gamma-aminobutyric (D6-GABA) to study uptake, translocation, and metabolism of exogenous GABA in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Deuterated etifoxine by GABA Therapeutics for Social Anxiety Disorder (SAD/Social Phobia): Likelihood of Approval [pharmaceutical-technology.com]

- 21. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 25. salamandra.net [salamandra.net]

role of 4-Aminobutyric acid-2,2-d2 in neuroscience research

An In-depth Technical Guide to the Role of 4-Aminobutyric acid-2,2-d2 in Neuroscience Research

Authored by: A Senior Application Scientist

Introduction: In the intricate landscape of neuroscience, understanding the dynamics of neurotransmission is paramount. Gamma-aminobutyric acid (GABA) stands as the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining balanced neural activity. Perturbations in the GABAergic system are implicated in a host of neurological and psychiatric conditions. Consequently, the precise and accurate measurement of GABA is crucial for advancing our understanding of these disorders and for the development of novel therapeutics. This guide provides a comprehensive overview of this compound (GABA-d2), a deuterated analogue of GABA, and its pivotal role in elevating the rigor and reliability of neuroscience research.

Part 1: The Foundation - Why Stable Isotope Labeling is a Game-Changer

The Challenge of Measuring Endogenous Molecules

Quantifying endogenous molecules like GABA in complex biological matrices such as brain tissue, plasma, and cerebrospinal fluid (CSF) is fraught with challenges.[1][2] These samples contain a myriad of compounds that can interfere with analytical measurements, leading to inaccurate results. Furthermore, the concentration of neurotransmitters can be exceedingly low, demanding highly sensitive and specific analytical methods.

The Elegance of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) has emerged as the gold standard for the accurate quantification of small molecules in biological samples.[3] This technique hinges on the use of a stable isotope-labeled internal standard, which is a version of the target analyte with one or more atoms replaced by a heavier isotope.[4] For GABA, this compound (GABA-d2) serves as an ideal internal standard.[2][5][6]

Properties of this compound:

| Property | Value |

| Chemical Formula | H₂N(CH₂)₂CD₂CO₂H[2][5] |

| Molecular Weight | 105.13 g/mol [2][5] |

| CAS Number | 67910-98-9[5][6][7] |

| Isotopic Purity | Typically ≥98 atom % D[5][6] |

| Appearance | Solid[5] |

| Melting Point | ~195 °C (decomposes)[2][5] |

GABA-d2 is chemically identical to endogenous GABA, meaning it behaves identically during sample preparation, chromatography, and ionization in the mass spectrometer.[4] However, due to the two deuterium atoms, it has a molecular weight that is two mass units higher. This mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard.

Figure 1: General workflow for GABA quantification using GABA-d2.

Part 2: Core Applications of GABA-d2 in Neuroscience

As an Internal Standard for Unrivaled Quantitative Accuracy

The primary and most widespread application of GABA-d2 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of GABA.[1][2][3]

The Causality Behind the Choice: By adding a known amount of GABA-d2 to the sample at the very beginning of the workflow, any loss of the analyte during subsequent steps (e.g., protein precipitation, extraction, derivatization) will be mirrored by a proportional loss of the internal standard. This ensures that the ratio of the endogenous analyte to the internal standard remains constant, leading to highly accurate and precise quantification.

A Self-Validating System: This ratiometric approach corrects for variations in sample handling, matrix effects during ionization, and fluctuations in instrument performance, making the analytical method robust and self-validating.

Experimental Protocol: Quantification of GABA in Mouse Brain Tissue

1. Materials:

-

Mouse brain tissue

-

This compound (GABA-d2) solution of a known concentration

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

Homogenizer

-

Centrifuge

-

LC-MS/MS system

2. Sample Preparation:

-

Weigh approximately 20 mg of frozen brain tissue.

-

Add a precise volume of the GABA-d2 internal standard solution.

-

Add ice-cold ACN with 0.1% formic acid to precipitate proteins and extract GABA.

-

Homogenize the sample on ice.

-

Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL of water with 0.1% formic acid).

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a suitable HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase column to separate GABA from other sample components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

MRM Transition for GABA: Monitor the transition from the precursor ion (m/z of GABA) to a specific product ion.

-

MRM Transition for GABA-d2: Monitor the transition from the precursor ion (m/z of GABA-d2) to its corresponding product ion.

-

4. Data Analysis:

-

Integrate the peak areas for both the endogenous GABA and the GABA-d2 internal standard.

-

Calculate the peak area ratio (GABA/GABA-d2).

-

Construct a calibration curve using standards with known concentrations of GABA and a constant concentration of GABA-d2.

-

Determine the concentration of GABA in the biological samples by interpolating their peak area ratios on the calibration curve.

As a Tracer for Elucidating Metabolic Pathways

Beyond quantification, GABA-d2 can be employed as a stable isotope tracer to investigate the metabolic fate of GABA in vivo or in vitro.[8] By introducing GABA-d2 into a biological system, researchers can track its uptake, conversion into other metabolites, and its overall turnover.

Figure 2: Use of GABA-d2 as a metabolic tracer.

This approach is particularly valuable for studying the GABA shunt, a metabolic pathway that synthesizes and degrades GABA. By monitoring the appearance of deuterated metabolites over time using mass spectrometry, researchers can gain insights into the kinetics and regulation of this pathway under various physiological and pathological conditions.

In Receptor Binding Assays: A Non-Radioactive Alternative

Traditionally, receptor binding assays have relied on radiolabeled ligands to characterize the affinity and density of receptors.[9] However, the use of radioactive materials necessitates specialized handling, licensing, and disposal procedures.

GABA-d2, in conjunction with a sensitive LC-MS/MS system, offers a non-radioactive alternative for studying GABA receptor binding. In this approach, cell membranes or tissue homogenates containing GABA receptors are incubated with GABA-d2. After incubation, the unbound ligand is removed, and the amount of receptor-bound GABA-d2 is quantified by LC-MS/MS. This allows for the determination of binding affinities (Kd) and receptor densities (Bmax) without the complications associated with radioactivity.

Part 3: The Broader Context and Future Directions

The application of this compound is a prime example of how stable isotope labeling has advanced neuroscience research. The high-quality quantitative data generated using this internal standard is essential for:

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assessing how drugs affect GABA levels in the brain.

-

Biomarker Discovery: Identifying changes in GABA concentrations associated with disease states.

-

Understanding Neurotransmitter Homeostasis: Investigating the mechanisms that regulate GABA synthesis, release, reuptake, and metabolism.

Future advancements in mass spectrometry, such as imaging mass spectrometry, may allow for the visualization of GABA-d2 distribution within brain tissue at a cellular level, providing unprecedented spatial information about GABAergic neurotransmission. The continued use and development of stable isotope-labeled compounds like GABA-d2 will undoubtedly continue to provide profound insights into the complexities of the brain.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. Quantification of γ-Aminobutyric Acid in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. This compound D 98atom 67910-98-9 [sigmaaldrich.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. 4-AMINOBUTYRIC-2,2-D2 ACID | 67910-98-9 [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Aminobutyric Acid-2,2-d2 for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 4-Aminobutyric acid-2,2-d2 (GABA-d2), a deuterated analog of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into the procurement, synthesis, and application of this stable isotope-labeled compound, with a focus on its critical role in quantitative bioanalysis.

Introduction: The Significance of Stable Isotope Labeling in GABA Research

The accurate quantification of endogenous molecules is a cornerstone of biomedical research and pharmaceutical development. For γ-aminobutyric acid (GABA), a neurotransmitter implicated in a wide range of physiological and pathological processes, precise measurement in biological matrices is paramount.[1][2] Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based quantification, offering a means to correct for variability in sample preparation and analysis.[3] this compound, with its deuterium atoms strategically placed at the carbon alpha to the carboxyl group, serves as an ideal internal standard for the sensitive and accurate measurement of GABA in complex biological samples.[4][5]

Commercial Availability and Physicochemical Properties

This compound is readily available from several reputable commercial suppliers specializing in isotopically labeled compounds.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Product Name | Isotopic Purity | CAS Number |

| Sigma-Aldrich | This compound | 98 atom % D | 67910-98-9 |

| CDN Isotopes | 4-Aminobutyric-2,2-d2 Acid | 98 atom % D | 67910-98-9 |

| MedChemExpress | γ-Aminobutyric acid-d2 | Not Specified | 67910-98-9 |

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | H₂N(CH₂)₂CD₂CO₂H | |

| Molecular Weight | 105.13 g/mol | |

| Physical Form | Solid | |

| Melting Point | 195 °C (decomposes) | |

| Mass Shift (M+2) | The molecular weight is two mass units higher than unlabeled GABA. | |

| Storage | Store at room temperature. |

Synthesis of this compound: A Conceptual Overview

While commercially available, an understanding of the synthetic routes to this compound is valuable for specialized applications or custom synthesis needs. A common strategy for introducing deuterium at the α-position to a carbonyl group involves base- or acid-catalyzed hydrogen-deuterium exchange.[6][7]

A plausible synthetic pathway could involve the following key steps:

-

Protection of the amine group: The amino group of a suitable starting material, such as a GABA ester, is protected to prevent unwanted side reactions.

-

Base-catalyzed deuteration: The protected GABA ester is treated with a strong base in the presence of a deuterium source, such as deuterium oxide (D₂O), to facilitate the exchange of the α-protons with deuterium.

-

Deprotection: The protecting group is removed from the amine to yield the final product, this compound.

Caption: Conceptual workflow for the synthesis of this compound.

For a more detailed synthetic procedure, researchers can refer to literature methods for the α-deuteration of carboxylic acids and amino acids.[6][7] A method for the synthesis of 4-aminobutanoic acid-2,2-d2 has been described involving the alkylation of diethyl cyanomalonate with ethyl bromoacetate, followed by judicious use of D₂O or sodium borodeuteride (NaBD₄) for selective deuterium incorporation.[8]

Application as an Internal Standard in Quantitative Mass Spectrometry

The primary and most critical application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of GABA in biological matrices such as plasma, cerebrospinal fluid (CSF), and brain tissue.[9][10]

The Rationale for Using a Deuterated Internal Standard

An ideal internal standard co-elutes with the analyte of interest and exhibits identical ionization efficiency and extraction recovery.[3] By being chemically identical to GABA, this compound effectively mimics its behavior throughout the analytical workflow, thereby correcting for:

-

Matrix Effects: Variations in signal intensity due to the complex nature of biological samples.[3]

-

Extraction Inefficiencies: Losses incurred during sample preparation.

-

Instrumental Variability: Fluctuations in injection volume and mass spectrometer response.

The Advantage of Deuteration at the 2,2-Position

The stability of the deuterium labels is crucial for accurate quantification. Deuterium atoms on labile sites, such as hydroxyl or amino groups, can readily exchange with hydrogen from the solvent.[3] The carbon-deuterium bonds at the 2,2-position, being alpha to the carbonyl group, are generally stable under typical LC-MS conditions, ensuring the integrity of the isotopic label throughout the analysis.[7] The mass difference of +2 amu is also sufficient to prevent isotopic cross-talk from the natural M+2 isotope of unlabeled GABA.[3]

Experimental Protocol: Quantification of GABA in Human Plasma by LC-MS/MS

This protocol provides a generalized workflow for the quantification of GABA in human plasma using this compound as an internal standard.

4.3.1. Materials and Reagents

-

4-Aminobutyric acid (GABA) analytical standard

-

This compound

-

Human plasma (EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Milli-Q or equivalent purified water

4.3.2. Sample Preparation

-

Spiking of Internal Standard: To 100 µL of plasma, add a known amount of this compound solution (e.g., to a final concentration of 200 ng/mL).[11]

-

Protein Precipitation: Add 400 µL of ACN containing 0.1% v/v FA to precipitate plasma proteins.[11]

-

Vortex and Centrifuge: Vortex the samples for 5 minutes and then centrifuge at high speed (e.g., 15,000 x g) for 15 minutes to pellet the precipitated proteins.[11]

-

Dilution and Transfer: Transfer the supernatant to a clean tube and dilute further with ACN if necessary.[11] Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Caption: Workflow for plasma sample preparation for GABA analysis.

4.3.3. LC-MS/MS Conditions

-

LC System: A UPLC or HPLC system capable of gradient elution.

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining the polar GABA molecule.[5]

-

Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is typically used.[5]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).[12]

Table 3: Example MRM Transitions for GABA and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| GABA | 104 | 69 | [12] |

| This compound | 106 | 71 | [12] |

4.3.4. Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for the MRM transitions of both endogenous GABA and the this compound internal standard.

-

Ratio Calculation: Calculate the peak area ratio of GABA to this compound.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratios of a series of calibration standards with known GABA concentrations against their respective concentrations.

-

Quantification: Determine the concentration of GABA in the unknown samples by interpolating their peak area ratios on the calibration curve.

Beyond an Internal Standard: Other Research Applications

While its primary use is as an internal standard, this compound can also be employed in other research applications:

-

Metabolic Tracer Studies: Its deuterated structure allows it to be used as a tracer to monitor the metabolism and dynamics of GABA in various biological systems without altering its fundamental biological activity.[10]

-

Enzyme Kinetics and Mechanism Studies: The kinetic isotope effect, where the C-D bond is cleaved at a slower rate than the C-H bond, can be utilized to investigate the rate-limiting steps of enzymes involved in GABA metabolism, such as GABA transaminase.[13]

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: In the development of GABAergic drugs, deuterated analogs can be used to understand metabolic pathways and improve pharmacokinetic profiles.

Method Validation and Quality Control

For regulatory submissions and to ensure the reliability of research data, analytical methods using this compound must be rigorously validated according to established guidelines such as those from the ICH and FDA.[14][15] Key validation parameters include:

-

Specificity and Selectivity: Ensuring that the method can unequivocally measure the analyte in the presence of other components.[16]

-

Linearity and Range: Demonstrating a linear relationship between the analyte concentration and the instrumental response over a defined range.[16]

-

Accuracy and Precision: Assessing the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[16]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

-

Stability: Evaluating the stability of the analyte in the biological matrix under different storage conditions.

Conclusion

This compound is an invaluable tool for researchers and drug development professionals engaged in the study of GABA. Its commercial availability, coupled with its ideal properties as a stable isotope-labeled internal standard, enables the accurate and precise quantification of this crucial neurotransmitter in complex biological samples. A thorough understanding of its synthesis, application, and the principles of method validation will empower scientists to generate high-quality, reliable data, ultimately advancing our understanding of GABA's role in health and disease.

References

- 1. Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A simple method for α-position deuterated carbonyl compounds with pyrrolidine as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of γ-Aminobutyric Acid in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 10. This compound [myskinrecipes.com]

- 11. edepot.wur.nl [edepot.wur.nl]

- 12. [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deuterium isotope effect in gamma-aminobutyric acid transamination: determination of rate-limiting step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ema.europa.eu [ema.europa.eu]

- 15. fda.gov [fda.gov]

- 16. Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of γ-Aminobutyric Acid (GABA) in Biological Matrices by Stable Isotope Dilution GC-MS

Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] Its quantification in biological samples such as plasma, cerebrospinal fluid (CSF), and brain tissue is fundamental to neuroscience research and the development of therapeutics for neurological and psychiatric disorders.[1][2] Due to its polar nature and low volatility, direct analysis of GABA by gas chromatography (GC) is not feasible. This application note details a robust and sensitive method for the quantification of GABA utilizing gas chromatography-mass spectrometry (GC-MS) coupled with a stable isotope dilution strategy. This method employs a deuterated internal standard, GABA-d4, to ensure high accuracy and precision by correcting for sample loss during preparation and variations in instrument response.[3][4][5]

The protocol involves a critical derivatization step to render the analyte volatile and thermally stable for GC analysis. We will describe an in-depth, step-by-step methodology for sample preparation, derivatization, and GC-MS analysis, providing the scientific rationale behind each procedural choice to empower researchers to adapt and troubleshoot the method effectively.

Principle of the Method: Stable Isotope Dilution

The cornerstone of this analytical approach is the use of a stable isotope-labeled internal standard (IS), which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium).[3][5] In this protocol, a known amount of deuterated GABA (e.g., GABA-d4) is added to the sample at the earliest stage of preparation.[1] The deuterated standard co-elutes with the endogenous GABA during chromatography.[3] Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, they behave similarly during extraction, derivatization, and injection.[3][4]

The mass spectrometer, however, can readily distinguish between the native analyte and the deuterated standard based on their mass-to-charge (m/z) ratio.[3][5] By measuring the ratio of the peak area of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample is lost during processing. This technique, known as stable isotope dilution mass spectrometry, is considered a gold standard for quantitative analysis.[6][7]

Experimental Workflow

The overall experimental workflow is a multi-step process designed to isolate, derivatize, and accurately measure GABA from complex biological matrices. Each stage is optimized to ensure maximum recovery, efficient derivatization, and sensitive detection.

Figure 1: Overall workflow for GC-MS analysis of GABA.

Detailed Protocols

Reagents and Materials

-

Standards: GABA (analytical grade), Deuterated GABA (e.g., GABA-d4)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water

-

Derivatization Reagent: MethElute™ (or other suitable methylation/silylation reagents)

-

Sample Preparation: Microcentrifuge tubes, vortex mixer, centrifuge, sample concentrator (e.g., SpeedVac)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL):

-

Prepare separate stock solutions of GABA and GABA-d4 in deionized water or a suitable aqueous-organic mixture.[1]

-

Store stock solutions at -20°C.

-

-

Working Calibration Standards:

Sample Preparation (from Brain Tissue)

-

Homogenization:

-

Accurately weigh a portion of the frozen brain tissue.

-

Homogenize the tissue in a suitable volume of ice-cold buffer or solvent (e.g., acetonitrile).

-

-

Internal Standard Spiking:

-

Add a precise volume of the GABA-d4 internal standard working solution to the homogenate. This step is critical and should be performed as early as possible to account for any subsequent sample loss.

-

-

Protein Precipitation:

-

Vortex the mixture thoroughly to ensure complete mixing and precipitation of proteins.

-

Centrifuge the homogenate at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[8]

-

-

Extraction and Drying:

-

Carefully collect the supernatant, which contains the extracted GABA and GABA-d4.

-

Transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness using a vacuum concentrator (e.g., Savant DNA SpeedVAC™) at a moderate temperature (e.g., 45°C).[1]

-

Derivatization

Derivatization is essential to increase the volatility and thermal stability of GABA for GC analysis. This protocol utilizes an online hot inlet derivatization method which is rapid and efficient.[1][2]

-

Reconstitution:

-

Injection and In-Port Derivatization:

Figure 2: Derivatization of GABA and GABA-d4.

GC-MS Instrument Parameters

The following table provides a starting point for the GC-MS parameters. These may require optimization based on the specific instrument and column used.

| Parameter | Setting | Rationale |

| GC System | Agilent GC with LTM | Low Thermal Mass (LTM) technology allows for faster run times and shorter cycle times.[1] |

| Injection Port | Splitless, 250°C | Ensures complete vaporization and on-line derivatization. |

| Carrier Gas | Helium, constant flow | Inert gas for optimal chromatographic performance. |

| GC Column | Phenyl-methyl polysiloxane (e.g., HP-5MS) | A common, robust column suitable for a wide range of analytes. |

| Oven Program | Start at 80°C, ramp to 320°C | A temperature gradient is necessary to separate the derivatized GABA from other sample components.[9] |

| MS System | Triple Quadrupole MS/MS | Provides high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[1][2] |

| Ionization Mode | Positive Chemical Ionization (PCI) | Often provides softer ionization, resulting in a more abundant molecular ion for fragmentation.[1] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[6][7] |

Table 1: Suggested GC-MS Parameters

Data Acquisition and Analysis

-

MRM Transitions:

-

Calibration Curve:

-

Quantification:

-

Inject the prepared samples.

-

Determine the peak area ratio of GABA to GABA-d4 in the samples.

-

Calculate the concentration of GABA in the samples by interpolating from the calibration curve.

-

Method Validation and Performance

A properly validated method will demonstrate linearity, accuracy, precision, and a suitable lower limit of quantitation (LLOQ).

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.995[1] |

| LLOQ | The lowest standard on the calibration curve with acceptable precision and accuracy (e.g., <20% total error).[1] |

| Intra- and Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% |

Table 2: Typical Method Validation Parameters

Troubleshooting

-

Poor Peak Shape: May indicate issues with the GC column, injection port liner, or incomplete derivatization.

-

Low Sensitivity: Could be due to sample degradation, inefficient extraction or derivatization, or suboptimal MS tuning.

-

High Variability: Often points to inconsistencies in sample preparation, particularly in the addition of the internal standard.

Conclusion

The described stable isotope dilution GC-MS method provides a highly reliable and sensitive approach for the quantification of GABA in complex biological matrices. The use of a deuterated internal standard is paramount for achieving the accuracy and precision required in research and clinical settings. The on-line derivatization technique offers a rapid and efficient workflow, making this method suitable for the analysis of a large number of samples. Careful optimization of each step, from sample preparation to data analysis, is essential for obtaining high-quality, reproducible results.

References

- 1. Determination of l-glutamic acid and γ–aminobutyric acid in mouse brain tissue utilizing GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of l-glutamic acid and γ-aminobutyric acid in mouse brain tissue utilizing GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. texilajournal.com [texilajournal.com]

- 5. youtube.com [youtube.com]

- 6. Highly sensitive isotope-dilution liquid-chromatography–electrospray ionization–tandem-mass spectrometry approach to study the drug-mediated modulation of dopamine and serotonin levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly sensitive isotope-dilution liquid-chromatography-electrospray ionization-tandem-mass spectrometry approach to study the drug-mediated modulation of dopamine and serotonin levels in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

quantification of GABA in cerebrospinal fluid with 4-Aminobutyric acid-2,2-d2

An Application Note and Protocol for the Quantification of γ-Aminobutyric Acid (GABA) in Cerebrospinal Fluid using Stable Isotope Dilution Mass Spectrometry

Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Alterations in GABAergic signaling have been implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and neurodegenerative diseases. Consequently, the accurate and precise quantification of GABA in cerebrospinal fluid (CSF) is a critical tool for both clinical diagnostics and neuroscience research, offering a window into the neurochemical state of the central nervous system.

This application note provides a detailed protocol for the quantification of GABA in human CSF utilizing a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, 4-Aminobutyric acid-2,2-d2 (GABA-d2), which is fundamental to the stable isotope dilution (SID) technique. SID is the gold standard for quantitative mass spectrometry because the internal standard co-elutes with the endogenous analyte and experiences identical sample preparation and ionization effects, correcting for variability and ensuring high accuracy and precision.

This document is intended for researchers, scientists, and drug development professionals familiar with bioanalytical techniques. It offers a comprehensive, step-by-step guide, from sample preparation to data analysis, grounded in established scientific principles.

Principle of the Assay

The core of this method is the principle of Stable Isotope Dilution coupled with LC-MS/MS. A known concentration of the deuterated internal standard, GABA-d2, is spiked into each CSF sample, calibrator, and quality control (QC) sample. GABA-d2 is chemically identical to endogenous GABA but has a higher mass due to the replacement of two hydrogen atoms with deuterium.

During sample analysis, the analytical column separates GABA and GABA-d2 from other CSF components. In the mass spectrometer, the compounds are ionized and then fragmented. Specific precursor-to-product ion transitions are monitored for both the analyte (GABA) and the internal standard (GABA-d2) in a process called Multiple Reaction Monitoring (MRM). The ratio of the peak area of endogenous GABA to the peak area of the GABA-d2 internal standard is used to calculate the concentration of GABA in the original sample by interpolating from a calibration curve. This ratiometric approach corrects for any analyte loss during sample processing and any variations in instrument response.

Caption: High-level overview of the GABA quantification workflow.

Materials and Reagents

| Material/Reagent | Supplier Example | Grade |

| γ-Aminobutyric acid (GABA) | Sigma-Aldrich | ≥99% Purity |

| This compound (GABA-d2) HCl | Toronto Research Chemicals | ≥98% Isotopic Purity |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Waters | Reagent Grade |

| Acetonitrile (ACN) | Fisher Scientific | LC-MS Grade |

| Formic Acid (FA) | Fisher Scientific | LC-MS Grade |

| Borate Buffer | Sigma-Aldrich | Reagent Grade |

| Ultrapure Water | Milli-Q System | 18.2 MΩ·cm |

| Human Cerebrospinal Fluid (Artificial or Pooled) | BioIVT | For standards/QCs |

Note: All glassware should be silanized to prevent non-specific adsorption of the analyte.

Experimental Protocol

Part 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

GABA Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of GABA and dissolve in 10 mL of ultrapure water. Aliquot and store at -80°C.

-

GABA-d2 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of GABA-d2 and dissolve in 10 mL of ultrapure water. Aliquot and store at -80°C.

-

Working Solutions: Prepare intermediate working solutions of GABA and a final working solution of GABA-d2 (e.g., 1 µg/mL) by serial dilution of the stock solutions with ultrapure water.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL) by spiking appropriate amounts of the GABA working solutions into a surrogate matrix (e.g., artificial CSF or stripped human CSF).

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same surrogate matrix. These are prepared from a separate weighing of the GABA primary stock.

Part 2: Sample Preparation (Derivatization)

Derivatization is a critical step for enhancing the chromatographic retention and ionization efficiency of small, polar molecules like GABA. The use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a well-established method for the derivatization of primary and secondary amines.

-

Thaw Samples: Thaw CSF samples, calibrators, and QCs on ice.

-

Aliquoting: To 50 µL of each sample, calibrator, and QC in a microcentrifuge tube, add 10 µL of the GABA-d2 working internal standard solution. Vortex briefly.

-

Protein Precipitation: Add 150 µL of ice-cold acetonitrile to each tube to precipitate proteins. Vortex for 30 seconds.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new set of tubes.

-

Derivatization:

-

Add 70 µL of borate buffer to each tube.

-

Add 30 µL of freshly prepared AQC reagent (dissolved in acetonitrile).

-

Vortex immediately and incubate at 55°C for 10 minutes.

-

-

Final Transfer: After incubation, transfer the samples to autosampler vials for LC-MS/MS analysis.

Caption: Step-by-step sample preparation and derivatization protocol.

Part 3: LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) system |

| Analytical Column | C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions, equilibrate. |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | GABA-AQC: m/z 274.1 → 171.1GABA-d2-AQC: m/z 276.1 → 171.1 |

| Collision Energy (CE) | Optimize for maximum signal intensity (e.g., 15-25 eV) |

| Dwell Time | 100 ms |

Rationale for Parameter Selection:

-

C18 Column: Provides excellent retention and separation for the derivatized, more hydrophobic GABA-AQC product.

-

Acidified Mobile Phase: The use of formic acid promotes efficient protonation of the analyte in the ESI source, leading to a strong signal in positive ion mode.

-

MRM Transitions: The precursor ion (m/z 274.1 for GABA-AQC) corresponds to the protonated molecule [M+H]+. The product ion (m/z 171.1) is a stable fragment resulting from the loss of the aminoquinolyl group, providing high specificity for detection. The internal standard (GABA-d2-AQC) fragments to the same product ion, which is typical and acceptable for stable isotope dilution methods.

Data Analysis and System Suitability

-

Peak Integration: Integrate the chromatographic peaks for both the GABA-AQC and GABA-d2-AQC MRM transitions using the instrument's software.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area (AreaGABA / AreaGABA-d2) against the nominal concentration of the calibrators. A linear regression with a 1/x or 1/x² weighting is typically used. The correlation coefficient (r²) should be >0.99.

-

Quantification: Determine the concentration of GABA in the CSF and QC samples by interpolating their peak area ratios from the calibration curve.

-

Acceptance Criteria: The calculated concentrations of the QC samples should be within ±15% (±20% for the Lower Limit of Quantification) of their nominal values for the analytical run to be considered valid.

Example Data

The following table represents typical performance data for this assay.

| Parameter | Result | Acceptance Criteria |

| Calibration Curve | ||

| Range | 10 - 1000 ng/mL | - |

| Regression Model | Linear, 1/x² weighting | - |

| Correlation (r²) | >0.995 | >0.99 |

| Accuracy & Precision | ||

| LLOQ QC (10 ng/mL) | 95-108% Accuracy, ≤15% CV | 80-120%, ≤20% CV |

| Low QC (30 ng/mL) | 98-105% Accuracy, ≤10% CV | 85-115%, ≤15% CV |

| Mid QC (300 ng/mL) | 97-103% Accuracy, ≤8% CV | 85-115%, ≤15% CV |

| High QC (800 ng/mL) | 99-106% Accuracy, ≤7% CV | 85-115%, ≤15% CV |

CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of GABA in cerebrospinal fluid. The use of a stable isotope-labeled internal standard (GABA-d2) ensures the highest level of accuracy and precision, correcting for matrix effects and procedural variability. The AQC derivatization protocol enhances the analytical sensitivity and chromatographic performance, making the method suitable for both clinical research and drug development applications where precise measurement of this key inhibitory neurotransmitter is essential.

Application Notes and Protocols: Brain Tissue Sample Preparation for GABA Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

The Criticality of Pre-Analytical Rigor in GABA Quantification

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in regulating neuronal excitability.[1] Its accurate quantification in brain tissue is fundamental to neuroscience research, particularly in studies of neurological and psychiatric disorders such as epilepsy, anxiety, and depression.[2] However, the inherent instability of GABA and its rapid post-mortem fluctuation present significant pre-analytical challenges. The choice of tissue harvesting and preparation methods is not merely a procedural step but a critical determinant of data integrity. An inadequate protocol can lead to artifactual changes in GABA levels, rendering experimental results unreliable.

The central dogma of GABA sample preparation is the immediate and effective inactivation of enzymatic activity, primarily that of glutamate decarboxylase (GAD), which synthesizes GABA from glutamate, and GABA transaminase (GABA-T), which catabolizes it. Post-mortem, these enzymatic processes continue, leading to significant alterations in endogenous GABA concentrations.[3][4] Therefore, the entire workflow, from the moment of tissue collection to the final analytical measurement, must be meticulously designed to preserve the in vivo neurochemical state.

This guide provides a comprehensive overview of field-proven methodologies for brain tissue sample preparation for GABA analysis, emphasizing the rationale behind each step to empower researchers to make informed decisions tailored to their specific experimental needs and analytical platforms, such as High-Performance Liquid Chromatography (HPLC) with electrochemical (ECD) or fluorescence detection (FLD), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Foundational Step: Tissue Harvesting and Preservation

The initial handling of the brain tissue is arguably the most critical stage. The primary objective is to halt all metabolic activity as swiftly as possible to prevent post-mortem changes in GABA levels.

Rapid Inactivation: The Gold Standard of Microwave Irradiation

For the most accurate measurement of in vivo GABA levels, rapid inactivation of brain enzymes through focused microwave irradiation prior to decapitation is the gold standard.[3][4][5] This technique uses high-power microwaves to denature enzymes throughout the brain in seconds, providing a snapshot of the neurochemical profile at the moment of sacrifice.[4] Studies have shown that GABA concentrations can be significantly different in brain tissue harvested following microwave irradiation compared to other methods like decapitation followed by freezing.[4]

Causality: Microwave irradiation provides a near-instantaneous and uniform heating of the brain tissue, leading to the rapid denaturation of enzymes like GAD and GABA-T. This immediate cessation of metabolic activity prevents the post-mortem fluctuations in GABA levels that can occur with slower methods of euthanasia and tissue preservation.

Alternative Harvesting Protocol: Rapid Dissection and Snap-Freezing

When microwave irradiation is not feasible, the alternative is rapid dissection of the brain region of interest immediately following euthanasia (e.g., by cervical dislocation or CO2 asphyxiation), followed by snap-freezing in liquid nitrogen or on a dry ice-isopentane slurry.[6] Speed is of the essence in this procedure to minimize the time for enzymatic activity to alter GABA levels. The dissected tissue should be frozen within minutes of circulatory cessation.

Caveat: While widely used, this method is more susceptible to post-mortem artifacts than microwave irradiation. The delay between euthanasia and freezing can allow for continued enzymatic activity, potentially altering GABA concentrations.

The Workflow of Brain Tissue Processing

The following diagram outlines the general workflow for preparing brain tissue for GABA analysis. Subsequent sections will delve into the specifics of each step.

Caption: General workflow for brain tissue sample preparation for GABA analysis.

Homogenization: Achieving a Uniform Analyte Matrix

The goal of homogenization is to thoroughly disrupt the tissue and cellular structures to release GABA into a solution, creating a uniform sample for subsequent extraction and analysis.

Mechanical Homogenization

Several methods can be employed for the mechanical disruption of brain tissue:

-

Bead-based homogenizers: These are highly effective and can process multiple samples simultaneously, ensuring reproducibility.[7]

-

Teflon-glass or Potter-Elvehjem homogenizers: These are suitable for smaller sample numbers and provide gentle but thorough homogenization.[8][9]

-

Ultrasonic disruption (Sonication): This method uses high-frequency sound waves to disrupt cells and can be used in conjunction with mechanical homogenization.[6][10]

Protocol Insight: The choice of homogenization technique should be guided by the required throughput and the specific brain region being analyzed. For all methods, it is crucial to keep the samples on ice throughout the process to minimize enzymatic activity.

Homogenization Buffers: The Chemical Environment Matters

The composition of the homogenization buffer is critical for protein precipitation and GABA stabilization. A common and effective approach is to use a strong acid to simultaneously precipitate proteins and halt enzymatic reactions.

| Buffer Component | Concentration | Purpose |

| Perchloric Acid (PCA) | 0.1 - 0.4 N | Denatures proteins, inactivates enzymes, and solubilizes small molecules like GABA. |

| Methanol | ~10 volumes | Precipitates proteins and aids in extraction.[8] |

| Acetonitrile | Variable | Used for protein precipitation, particularly in LC-MS/MS protocols.[11][12] |

Expert Tip: When using acidic buffers, subsequent neutralization may be necessary depending on the analytical method. For instance, a high pH is required for the derivatization of GABA with o-phthalaldehyde (OPA).

Deproteinization and Clarification: Isolating the Analyte

Following homogenization, the sample is a mixture of soluble small molecules (including GABA), precipitated proteins, and cellular debris. The next step is to separate the GABA-containing supernatant from the solid components.

Protocol: Centrifugation

-

After homogenization, centrifuge the samples at high speed (e.g., 12,000 - 20,000 x g) for 10-15 minutes at 4°C.[8][11][13]

-

Carefully collect the supernatant, which contains the extracted GABA, without disturbing the protein pellet.

-

For some applications, a filtration step using a 0.22 µm filter may be beneficial to remove any remaining particulate matter.[8]

Self-Validation: A clear and particle-free supernatant is indicative of successful deproteinization and clarification. Any cloudiness may suggest incomplete protein precipitation, which can interfere with downstream analysis.

Derivatization: Enhancing Detectability for HPLC

GABA itself is not electroactive or fluorescent, necessitating a derivatization step to render it detectable by HPLC with ECD or FLD.[14][15] The most common derivatizing agent is o-phthalaldehyde (OPA), which reacts with primary amines in the presence of a thiol-containing compound.[15][16]

Caption: OPA derivatization reaction for GABA detection.

Protocol: Pre-column OPA Derivatization This protocol is a general guideline and may require optimization based on the specific HPLC system and detector.

-

Prepare the OPA Reagent: A typical OPA reagent consists of OPA, a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid), and a buffer to maintain a high pH (typically around 10.0).[8]

-

Derivatization Reaction: Mix the sample supernatant with the OPA reagent. The reaction is rapid and is often automated in modern HPLC systems with an autosampler.[17]

-

Injection: Inject the derivatized sample onto the HPLC column for analysis.

Trustworthiness: The stability of the OPA-GABA derivative can be a concern.[14] Using an automated system ensures precise and reproducible reaction times for all samples and standards, enhancing the reliability of the quantification.

Analytical Methodologies: A Comparative Overview

The choice of analytical platform depends on the required sensitivity, specificity, and available instrumentation.

| Analytical Method | Principle | Advantages | Disadvantages |

| HPLC-ECD | Separation by liquid chromatography followed by detection of the electroactive OPA-GABA derivative.[14] | High sensitivity, relatively low cost. | Requires derivatization, potential for interference from other electroactive compounds. |

| HPLC-FLD | Separation by liquid chromatography followed by detection of the fluorescent OPA-GABA derivative.[15] | High sensitivity and specificity. | Requires derivatization. |

| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection of GABA and its fragments.[2][11][18] | High specificity and sensitivity, does not require derivatization. | Higher instrument cost and complexity. |

Detailed Protocols

Protocol 1: Brain Tissue Preparation for HPLC-ECD Analysis

This protocol is adapted from established methods for the analysis of amino acid neurotransmitters.[8][14]

Materials:

-

Brain tissue (harvested via microwave irradiation or snap-freezing)

-

Homogenization Buffer: 0.2 N Perchloric Acid (PCA)

-

Neutralization Buffer: e.g., Potassium carbonate solution

-

OPA Derivatization Reagent

-

Internal Standard (e.g., homotaurine)

-

Microcentrifuge tubes

-

Homogenizer (bead-based or Teflon-glass)

-

Refrigerated centrifuge

Procedure:

-

Weigh the frozen brain tissue (~10-50 mg) in a pre-chilled microcentrifuge tube.

-

Add a 10-fold volume of ice-cold 0.2 N PCA containing the internal standard.

-

Homogenize the tissue on ice until no visible particles remain.

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

Neutralize the supernatant by adding the neutralization buffer. The exact amount should be determined empirically.

-

Centrifuge again to pellet the precipitated salt (e.g., potassium perchlorate).

-

Collect the final supernatant for derivatization and HPLC-ECD analysis.

Protocol 2: Brain Tissue Preparation for LC-MS/MS Analysis

This protocol is a simplified method that leverages the specificity of mass spectrometry.[11]

Materials:

-

Brain tissue (harvested via microwave irradiation or snap-freezing)

-

Extraction Solvent: Acetonitrile containing isotopically labeled internal standards (e.g., GABA-d6).[11]

-

Microcentrifuge tubes

-

Homogenizer (bead-based or sonicator)

-

Refrigerated centrifuge

Procedure:

-

Weigh the frozen brain tissue (~10-50 mg) in a pre-chilled microcentrifuge tube.

-

Add a defined volume of ice-cold acetonitrile containing the internal standards (e.g., 1 mg tissue per 10 µL solvent).[11]

-

Homogenize the tissue on ice. Sonication can be particularly effective for complete cell lysis in this solvent.

-

Centrifuge the homogenate at 12,000 rpm for 10 minutes at 4°C.[11]

-

Carefully transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.

Concluding Remarks: A Pathway to Reliable Data

The accurate measurement of GABA in brain tissue is a multi-step process where each stage is integral to the final outcome. By understanding the underlying principles of GABA's instability and the rationale for each procedural choice—from rapid enzymatic inactivation via microwave irradiation to the selection of an appropriate analytical platform—researchers can establish a robust and self-validating workflow. This attention to pre-analytical detail is paramount for generating high-quality, reproducible data that can confidently advance our understanding of the brain in health and disease.

References

- 1. Age‐related differences in GABA levels are driven by bulk tissue changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of l-glutamic acid and γ–aminobutyric acid in mouse brain tissue utilizing GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The levels of GABA in mouse brain following tissue inactivation by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The use of microwave irradiation for quantitative analysis of neurotransmitters in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave irradiation and brain gamma-aminobutyric acid levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. nextadvance.com [nextadvance.com]

- 8. eicomusa.com [eicomusa.com]

- 9. Consensus Brain-derived Protein, Extraction Protocol for the Study of Human and Murine Brain Proteome Using Both 2D-DIGE and Mini 2DE Immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. edepot.wur.nl [edepot.wur.nl]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High sensitivity HPLC assay for GABA in brain dialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glutamate and GABA Analysis for Neuroscience Applications [amuzainc.com]

- 18. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

protocol for using 4-Aminobutyric acid-2,2-d2 in microdialysis

Quantitative Analysis of Extracellular GABA in CNS Microdialysates Using 4-Aminobutyric acid-2,2-d2 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Stable Isotope Dilution in Microdialysis

In vivo microdialysis is a powerful technique for sampling the extracellular environment of living tissues, providing critical insights into the dynamic neurochemical changes associated with physiological states or pharmacological interventions.[1][2] When coupled with a highly sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS), it allows for the precise quantification of neurotransmitters like γ-aminobutyric acid (GABA).[1][3][4]

However, the analytical process, from sample collection to final measurement, is susceptible to analyte loss and variability. The principle of stable isotope dilution (SID) is the gold standard for quantitative mass spectrometry, effectively correcting for these potential errors.[5] By introducing a known concentration of a stable isotope-labeled (SIL) version of the analyte—in this case, this compound (GABA-d2)—at the earliest possible stage, we create a self-validating system.

Why GABA-d2 is an Ideal Internal Standard (IS):

-

Near-Identical Chemical and Physical Properties: GABA-d2 co-elutes with endogenous GABA during chromatography and exhibits the same ionization efficiency and fragmentation behavior in the mass spectrometer.[6]

-

Correction for Variability: It accurately accounts for analyte loss during sample handling, protein precipitation, and injection volume variations.[7]

-

Mass-Based Differentiation: The mass spectrometer can easily distinguish between the endogenous analyte (GABA) and the deuterated standard (GABA-d2) based on their mass-to-charge (m/z) ratio.[8]

This application note provides a comprehensive, field-proven protocol for the use of GABA-d2 in conjunction with in vivo microdialysis and LC-MS/MS to reliably quantify extracellular GABA concentrations in the central nervous system.

The Experimental Workflow

The overall process involves several critical stages, from the surgical preparation of the animal model to the final analysis of the collected dialysates. Each step is designed to ensure data integrity and reproducibility.

Caption: High-level experimental workflow for a microdialysis study.

Detailed Protocols & Methodologies

Materials and Reagents

| Reagent / Material | Example Supplier | Notes |

| 4-Aminobutyric acid (GABA) | Sigma-Aldrich | For calibration standards |

| This compound (GABA-d2) | Sigma-Aldrich, CIL | Internal Standard[6][8] |

| Artificial Cerebrospinal Fluid (aCSF) components | Various | See Table 2 for formulation |

| Acetonitrile (ACN), LC-MS Grade | Fisher Scientific | For protein precipitation & mobile phase |

| Formic Acid (FA), LC-MS Grade | Fisher Scientific | Mobile phase modifier |